molecular formula C8H18ClN B3389003 Cyclohexylamine, N,1-dimethyl-, hydrochloride CAS No. 90226-21-4

Cyclohexylamine, N,1-dimethyl-, hydrochloride

Cat. No.: B3389003
CAS No.: 90226-21-4
M. Wt: 163.69 g/mol
InChI Key: WKXPBYSLCRZGRN-UHFFFAOYSA-N
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Description

Cyclohexylamine, N,1-dimethyl-, hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of cyclohexylamine where the nitrogen atom is bonded to two methyl groups and one cyclohexyl group, forming a hydrochloride salt. This compound is known for its applications in various industrial and research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexylamine, N,1-dimethyl-, hydrochloride can be synthesized through several methods. One common method involves the alkylation of cyclohexylamine with formaldehyde and formic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically proceeds under mild conditions, with the temperature maintained around 50-60°C.

Another method involves the hydrogenation of N,N-dimethylcyclohexylamine using a suitable catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out at elevated pressures and temperatures to ensure complete hydrogenation.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors with catalysts such as nickel or cobalt is common. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclohexylamine, N,1-dimethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

    Reduction: It can be reduced to simpler amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Simpler amines.

    Substitution: Alkylated amines.

Scientific Research Applications

Cyclohexylamine, N,1-dimethyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including the Strecker reaction for the synthesis of amino acids.

    Biology: Employed in the extraction of lipids from biological samples due to its switchable hydrophilicity properties.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized as a corrosion inhibitor in water treatment processes and as an intermediate in the production of rubber chemicals and synthetic fibers.

Mechanism of Action

The mechanism of action of Cyclohexylamine, N,1-dimethyl-, hydrochloride involves its interaction with various molecular targets. In catalytic reactions, it acts as a Lewis base, donating electron pairs to facilitate the formation of new chemical bonds. In biological systems, it may interact with cellular membranes and proteins, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with a similar structure but lacking the dimethyl groups.

    N,N-Dimethylcyclohexylamine: The parent compound without the hydrochloride salt.

Uniqueness

Cyclohexylamine, N,1-dimethyl-, hydrochloride is unique due to its combination of cyclohexyl and dimethyl groups, which confer specific chemical properties such as enhanced solubility and reactivity. Its hydrochloride form also makes it more stable and easier to handle in various applications.

Properties

IUPAC Name

N,1-dimethylcyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-8(9-2)6-4-3-5-7-8;/h9H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXPBYSLCRZGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238069
Record name Cyclohexylamine, N,1-dimethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90226-21-4
Record name Cyclohexylamine, N,1-dimethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090226214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylamine, N,1-dimethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,1-dimethylcyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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